molecular formula C25H26N4O2 B3005050 Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone CAS No. 1172866-39-5

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone

Cat. No. B3005050
CAS RN: 1172866-39-5
M. Wt: 414.509
InChI Key: OUSSGPNQBRZUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidines and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anti-HIV Activity

  • A study revealed that certain β-carboline derivatives, which have structural similarities to Indolin-1-yl compounds, displayed selective inhibition against the HIV-2 strain. These compounds, though structurally different, share a common framework with Indolin-1-yl derivatives and were evaluated for their anti-HIV properties (Ashok et al., 2015).

Anticonvulsant Properties

  • Research on the crystal structures of various anticonvulsant compounds, including those with structural elements akin to Indolin-1-yl derivatives, has been conducted. This research provides insights into the potential application of Indolin-1-yl derivatives in anticonvulsant drugs (Georges et al., 1989).

c-Met/ALK Inhibition in Cancer Therapy

  • Novel aminopyridyl/pyrazinyl-substituted compounds, structurally related to Indolin-1-yl derivatives, have been identified as potent and selective c-Met/ALK inhibitors. These compounds showed significant tumor growth inhibition in cancer models, suggesting the potential application of Indolin-1-yl derivatives in cancer therapy (Li et al., 2013).

Neuroprotective Activities

  • A study on aryloxyethylamine derivatives, which share structural features with Indolin-1-yl compounds, highlighted their potential neuroprotective effects against glutamate-induced cell death and ischemic injury. This suggests the possible application of Indolin-1-yl derivatives in neuroprotection (Zhong et al., 2020).

Antimicrobial Activity

  • Research on various pyridine derivatives, including those structurally related to Indolin-1-yl compounds, has shown variable and modest antimicrobial activity against different bacterial and fungal strains. This indicates the potential antimicrobial applications of Indolin-1-yl derivatives (Patel et al., 2011).

properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-12-13-24(27-26-22)28-15-4-6-20(17-28)25(30)29-16-14-19-5-2-3-7-23(19)29/h2-3,5,7-13,20H,4,6,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSSGPNQBRZUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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